molecular formula C14H11BrN2OS2 B12605655 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide CAS No. 646062-65-9

1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide

Cat. No.: B12605655
CAS No.: 646062-65-9
M. Wt: 367.3 g/mol
InChI Key: NIMYVVGKRPLPHE-UHFFFAOYSA-M
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Description

1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide is a chemical compound with the molecular formula C14H11BrN2OS2. This compound features a pyrimidinium core substituted with thiophene groups, making it a unique structure in the realm of heterocyclic chemistry .

Preparation Methods

The synthesis of 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide typically involves the reaction of thiophene derivatives with pyrimidine precursors under specific conditions. One common synthetic route includes the condensation of 2-thiophenecarboxaldehyde with ethyl acetoacetate, followed by cyclization and bromination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide involves its interaction with specific molecular targets. The thiophene groups may facilitate binding to certain enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other thiophene-substituted pyrimidines and pyrimidinium salts. For example:

The uniqueness of 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide lies in its specific substitution pattern and the presence of the pyrimidinium core, which imparts distinct chemical and biological properties.

Properties

CAS No.

646062-65-9

Molecular Formula

C14H11BrN2OS2

Molecular Weight

367.3 g/mol

IUPAC Name

1-thiophen-2-yl-2-(4-thiophen-2-ylpyrimidin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C14H11N2OS2.BrH/c17-12(14-4-2-8-19-14)9-16-6-5-11(15-10-16)13-3-1-7-18-13;/h1-8,10H,9H2;1H/q+1;/p-1

InChI Key

NIMYVVGKRPLPHE-UHFFFAOYSA-M

Canonical SMILES

C1=CSC(=C1)C2=NC=[N+](C=C2)CC(=O)C3=CC=CS3.[Br-]

Origin of Product

United States

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